Apiole

Descripción general

Descripción

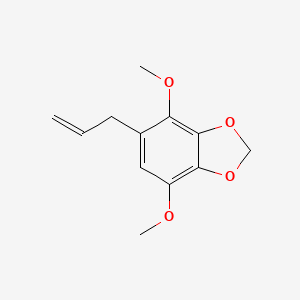

Apiole, also known as apiol, parsley apiol, or parsley camphor, is a phenylpropene . Its chemical name is 1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene . It is found in the essential oils of celery leaf and all parts of parsley .

Synthesis Analysis

This compound was isolated from the leaves of various plants and vegetables . A study showed that this compound derivatives (AP-02) from Petroselinum crispum could induce G0/G1 phase cell cycle arrest in human COLO 205 cancer cells . Another study indicated that a P450 enzyme involved in nothothis compound biosynthesis could synthesize an intermediate to produce nothothis compound from this compound and dillthis compound .Molecular Structure Analysis

The molecular formula of this compound is C12H14O4 . Its average mass is 222.237 Da and its mono-isotopic mass is 222.089203 Da .Chemical Reactions Analysis

There is limited information available on the chemical reactions of this compound .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 294.0±0.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.2±3.0 kJ/mol . The flash point is 117.2±33.3 °C . The index of refraction is 1.531 . The molar refractivity is 59.7±0.3 cm3 .Aplicaciones Científicas De Investigación

Mecanismos Antitumorales

Apiole se ha aislado de las hojas de varias plantas y verduras y ha demostrado un potencial para inhibir el crecimiento de células cancerosas de colon humano (células COLO 205) . Esto se logra mediante la inducción del arresto del ciclo celular G0/G1 y la muerte celular apoptótica . Un estudio exploró los efectos antitumorales de los derivados de this compound AP-02, 04 y 05 en células cancerosas COLO 205 . Se encontró que AP-02 era el compuesto más efectivo, especialmente para la inhibición del crecimiento de células cancerosas de colon COLO 205 . La citotoxicidad de AP-02 en células epiteliales normales del colon (FHC) fue significativamente menor que en otras células normales derivadas de mama, pulmón o hígado .

Arresto del Ciclo Celular

El análisis de citometría de flujo indicó que AP-02 indujo el arresto del ciclo celular G0/G1 en células COLO 205 . Esto no se observó en las células HT 29 . Las proteínas reguladoras de la fase G0/G1 (p53 y p21/Cip1) y una proteína supresora de la invasión (E-cadherina) se regularon positivamente de manera significativa, mientras que la ciclina D1 se reguló negativamente de manera significativa, en los tejidos tumorales tratados con AP-02 en comparación con el grupo control .

Efecto Antitumoral In Vivo

El efecto antitumoral in vivo de AP-02 se examinó tratando ratones atímicos desnudos con xenotrasplantes tumorales COLO 205 . El volumen de crecimiento tumoral se inhibió significativamente en ratones tratados con AP-02 en comparación con ratones control .

Aplicaciones Clínicas Potenciales

Los resultados proporcionan evidencia molecular in vitro e in vivo de los efectos antiproliferativos inducidos por AP-02 en el cáncer de colon, lo que indica que este compuesto podría tener aplicaciones clínicas potenciales .

Reversión de la Resistencia a Múltiples Fármacos

Considerando la similitud de la estructura molecular de la miristicina con el compuesto this compound, la investigación ha indicado que el this compound es un posible reverso de la resistencia a múltiples fármacos .

Agente Quimioterapéutico

La investigación tiene como objetivo investigar los efectos de la miristicina, un compuesto similar al this compound, en asociación con agentes quimioterapéuticos en una línea celular multirresistente .

Mecanismo De Acción

Target of Action

The primary target of Apiole is the glycoprotein-P (P-gp), an energy-dependent transmembrane efflux pump responsible for modulating multidrug resistance (MDR) . This protein plays a crucial role in the expulsion of drugs from cells, contributing to drug resistance in cancer cells .

Mode of Action

This compound acts as a calcium channel blocker, inhibiting the extrusion mechanism of chemotherapeutic agents by binding to the P-gp present in the ovarian tumor cells membrane . This interaction allows chemotherapeutic agents to freely enter cells and perform their functions .

Biochemical Pathways

This compound has been demonstrated to inhibit human colon cancer cell growth through induction of G0/G1 cell cycle arrest and apoptotic cell death . It appears to upregulate G0/G1 phase regulatory proteins (p53 and p21/Cip1) and an invasion suppressor protein (E-cadherin), while downregulating cyclin D1 .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of G0/G1 cell cycle arrest in cancer cells, leading to a decrease in tumor growth . In addition, it has been shown to potentiate the cytotoxic effects of chemotherapeutic agents, resulting in a synergistic effect .

Action Environment

Factors such as light, temperature, and humidity can affect the physiochemical properties of these compounds, potentially impacting their biological activity .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Apiole interacts with various biomolecules in biochemical reactions. For instance, it has been found to interact with enzymes such as glucosyltransferase (PcGlcT) and apiosyltransferase (PcApiT) in parsley, which catalyze the glycosylation steps of apiin biosynthesis . These enzymes are involved in the biosynthesis of some flavonoid 7-O-apiosylglucosides, including apiin .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In particular, it has been demonstrated to inhibit human colon cancer cell (COLO 205 cells) growth through induction of G0/G1 cell cycle arrest and apoptotic cell death . It influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For instance, it induces G0/G1 cell cycle arrest in COLO 205 cells, which is associated with the upregulation of G0/G1 phase regulatory proteins (p53 and p21/Cip1) and an invasion suppressor protein (E-cadherin), and the downregulation of cyclin D1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been shown to induce G0/G1 cell cycle arrest in COLO 205 cells in a time-dependent manner

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the in vivo antitumor effect of AP-02, a derivative of this compound, was examined by treating athymic nude mice bearing COLO 205 tumor xenografts with 1 and 5 mg/kg of AP-02, administered twice per week . The tumor growth volume was significantly inhibited in AP-02-treated mice compared to control mice .

Metabolic Pathways

It is known that this compound is involved in the biosynthesis of apiin, a flavonoid glycoside, in parsley .

Transport and Distribution

It is known that this compound is found in the essential oils of celery leaf and all parts of parsley , suggesting that it may be transported and distributed within these plants via their essential oil pathways.

Subcellular Localization

Given that it is found in the essential oils of celery leaf and all parts of parsley , it may be localized in the cells of these plants where essential oil synthesis occurs.

Propiedades

IUPAC Name |

4,7-dimethoxy-5-prop-2-enyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h4,6H,1,5,7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRSPHJOOXUALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C(=C1)CC=C)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Record name | apiole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Apiole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041236 | |

| Record name | 5-Allyl-4,7-dimethoxy-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to yellow or light green liquid; Slight parsley like aroma | |

| Record name | Apiole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Apiole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

294.00 to 295.00 °C. @ 760.00 mm Hg | |

| Record name | Apiole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in ether, acetone and glacial acetic acid, Soluble (in ethanol) | |

| Record name | Apiole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.124-1.135 | |

| Record name | Apiole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

523-80-8 | |

| Record name | Apiole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apiole (parsley) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apiole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 4,7-dimethoxy-5-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Allyl-4,7-dimethoxy-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-allyl-4,7-dimethoxy-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APIOLE (PARSLEY) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ67504PXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Apiole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

30 °C | |

| Record name | Apiole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

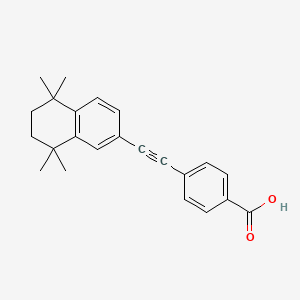

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

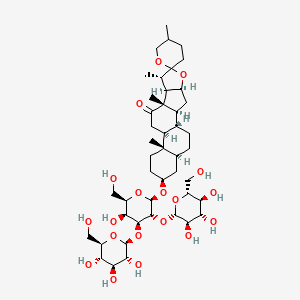

![16-[5-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B1665062.png)

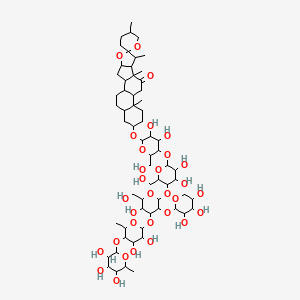

![2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B1665065.png)